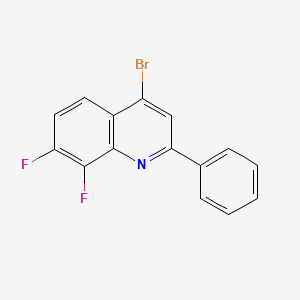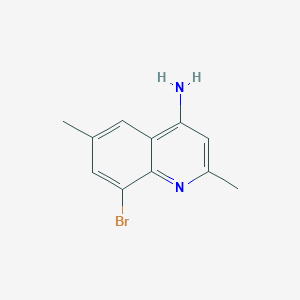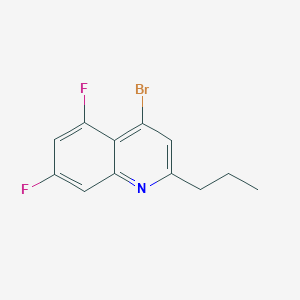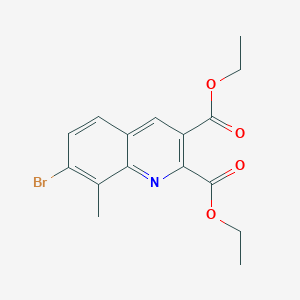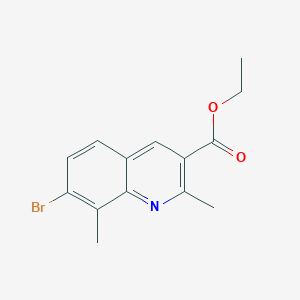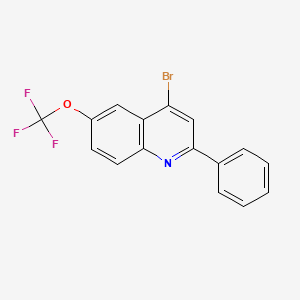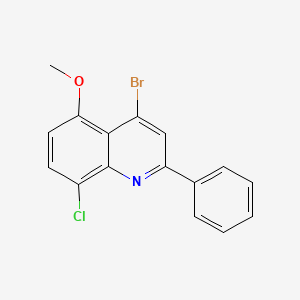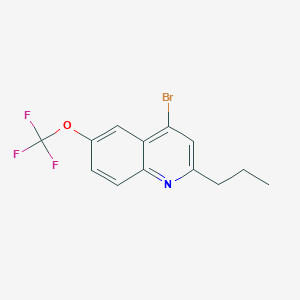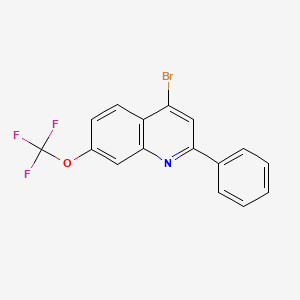
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 7th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve the coupling of 4-bromoquinoline with 2-phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst loading.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoline ring.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes, while the quinoline ring can interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-7-(trifluoromethoxy)quinoline: Lacks the phenyl group at the 2nd position.
2-Phenyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom at the 4th position.
4-Bromo-2-phenylquinoline: Lacks the trifluoromethoxy group at the 7th position.
Uniqueness
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is unique due to the combination of the bromine atom, phenyl group, and trifluoromethoxy group on the quinoline ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .
Eigenschaften
CAS-Nummer |
1189106-98-6 |
|---|---|
Molekularformel |
C16H9BrF3NO |
Molekulargewicht |
368.15 g/mol |
IUPAC-Name |
4-bromo-2-phenyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9BrF3NO/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(6-7-12(13)15)22-16(18,19)20/h1-9H |
InChI-Schlüssel |
JUCLZTUAGIDJSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



